![molecular formula C20H19ClN2O4S3 B2599499 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896334-93-3](/img/structure/B2599499.png)
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 4-chlorophenyl ethylamine: This can be achieved through the reduction of 4-chlorophenyl acetonitrile.
Synthesis of the thiophene derivatives: Thiophene-2-carboxylic acid can be converted to thiophene-2-sulfonyl chloride using chlorosulfonic acid.
Coupling reactions: The final step involves coupling the 4-chlorophenyl ethylamine with the thiophene derivatives under suitable conditions, such as using a base like triethylamine in an organic solvent.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Formula
The molecular formula of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is C16H15ClN4OS. Its structure features multiple functional groups, including thiophenes and a chlorophenyl moiety, which contribute to its chemical reactivity and biological activity.
Structural Representation
The compound can be represented in both 2D and 3D structural forms, which are essential for understanding its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an antiviral agent . Studies have shown that derivatives of compounds containing similar structures exhibit significant antiviral activity against various viruses, including tobacco mosaic virus (TMV) .
Case Study: Antiviral Activity
A study synthesized multiple derivatives based on the core structure of thiophene-containing compounds. Among these, certain derivatives demonstrated promising antiviral properties that were comparable to established antiviral agents like ningnanmycin .
Antimicrobial Properties
Research indicates that compounds with thiophene rings often exhibit antimicrobial activity. The presence of the chlorophenyl group enhances this effect, making it a candidate for further exploration as an antimicrobial agent.
Data Table: Antimicrobial Activity of Thiophene Derivatives
Compound Name | Structure | Activity | Reference |
---|---|---|---|
Compound A | Structure A | Moderate | |
Compound B | Structure B | High | |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-...] | Complex Structure | Promising |
Material Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Photovoltaics
Research has explored the use of thiophene-based compounds in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into polymer blends has shown improved efficiency in energy conversion .
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and chlorophenyl ethylamines. Compared to these, N’-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to its combined structural features, which may confer distinct electronic and biological properties. Examples of similar compounds are thiophene-2-carboxamide and 4-chlorophenyl ethylamine.
Biological Activity
The compound N'-[2-(4-chlorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological interaction.
- Thiophene rings : Often associated with pharmacological properties, including anti-inflammatory and antimicrobial effects.
- Ethylene diamine backbone : Provides a scaffold for interaction with biological targets.
Molecular Formula
- C : 19
- H : 20
- Cl : 1
- N : 4
- O : 1
- S : 3
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of various kinases, which are crucial in cell signaling pathways. Kinases play significant roles in cell proliferation, differentiation, and metabolism.
- Receptor Modulation : The presence of the chlorophenyl and thiophene moieties indicates potential interactions with G-protein coupled receptors (GPCRs) and other receptor types, which could lead to modulation of cellular responses.
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
Several studies have investigated the compound's effects on different cell lines:
- Cancer Cell Lines : The compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Stem Cell Differentiation : In a study focusing on induced pluripotent stem cells (iPSCs), the compound was found to enhance Oct3/4 expression, a key factor in maintaining pluripotency .
In Vivo Studies
Animal model studies have demonstrated the following:
- Anti-inflammatory Effects : Administration of the compound in rodent models resulted in reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Preliminary findings indicate that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating neuroinflammatory responses.
Case Study 1: Cancer Treatment
A recent study evaluated the efficacy of the compound in treating human breast cancer xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of neurodegeneration, the compound was administered to mice subjected to induced oxidative stress. Behavioral assessments showed improved cognitive function and reduced neuronal death, suggesting it could be beneficial for neurodegenerative diseases.
Data Table
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S3/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMVBQUUDIKANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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